3,6-Dimethoxybenzene-1,2-diamine
Overview
Description
3,6-Dimethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzene, featuring two methoxy groups (-OCH3) and two amino groups (-NH2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .
Scientific Research Applications
3,6-Dimethoxybenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is a combustible liquid and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Relevant Papers The relevant papers retrieved discuss the synthesis of 3,6-Dimethoxybenzene-1,2-diamine and its use as a building block for the preparation of imidazobenzo(hydro)quinones . Another paper discusses the physical and chemical properties of this compound .
Biochemical Analysis
Biochemical Properties
3,6-Dimethoxybenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as diamine oxidase, which catalyzes the oxidative deamination of diamines. This interaction is crucial as it influences the metabolism of biogenic amines, which are important signaling molecules in biological systems. The compound’s interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is then oxidized to produce the corresponding imine and hydrogen peroxide .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound’s ability to generate hydrogen peroxide through its interaction with diamine oxidase can lead to oxidative stress, affecting cellular metabolism and gene expression. Additionally, this compound has been observed to modulate the activity of transcription factors involved in the cellular response to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly that of diamine oxidase. The compound binds to the active site of the enzyme, forming a Schiff base intermediate that inhibits further catalytic activity. This inhibition can lead to an accumulation of biogenic amines, which can have various physiological effects. Additionally, the compound’s ability to generate ROS can lead to oxidative modifications of proteins and nucleic acids, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. This degradation can lead to a decrease in its biochemical activity and a reduction in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects, primarily influencing cellular signaling pathways and metabolism. At higher doses, it can induce significant oxidative stress, leading to cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, including tissue damage and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of biogenic amines. The compound is metabolized by diamine oxidase, leading to the production of hydrogen peroxide and the corresponding imine. This metabolic pathway is crucial for the regulation of biogenic amine levels in the body, which are important for various physiological processes, including neurotransmission and immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cell. The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in certain tissues, particularly those with high diamine oxidase activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various enzymes and proteins. It may also localize to specific organelles, such as mitochondria, where it can influence mitochondrial function and ROS production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are crucial for its biochemical activity and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethoxybenzene-1,2-diamine can be synthesized through the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene in ethyl acetate under palladium catalysis . The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethyl acetate
Temperature: Room temperature
Hydrogen source: Hydrogen gas (H2)
The reaction proceeds with the reduction of nitro groups to amino groups, yielding this compound as the sole product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial applications, considering the availability of catalysts and solvents in large quantities.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxybenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical processes. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diamino-1,4-dimethoxybenzene
- 1,2-Diamino-3,6-dimethoxybenzene
- 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Uniqueness
3,6-Dimethoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3,6-dimethoxybenzene-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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